2-Bromo-3-methylpyridine-5-boronic acid

Regioselective Suzuki-Miyaura Double coupling Pyridine functionalization

Researchers requiring predictable regioselectivity in constructing unsymmetrical 2,5-disubstituted-3-methylpyridine scaffolds often face limitations with generic boronic acids. 2-Bromo-3-methylpyridine-5-boronic acid (CAS 1003043-34-2) provides the precise solution. - Enables one-pot, double Suzuki-Miyaura sequences by retaining the ortho-bromo group for orthogonal functionalization. - The unique substitution pattern directs primary coupling at the 5-position while preserving the 2-position for late-stage diversification. - Supplied with typical assay purity of 97.0%, with stability ensured via cold storage and inert atmosphere packaging.

Molecular Formula C6H7BBrNO2
Molecular Weight 215.84 g/mol
CAS No. 1003043-34-2
Cat. No. B1286193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-methylpyridine-5-boronic acid
CAS1003043-34-2
Molecular FormulaC6H7BBrNO2
Molecular Weight215.84 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(N=C1)Br)C)(O)O
InChIInChI=1S/C6H7BBrNO2/c1-4-2-5(7(10)11)3-9-6(4)8/h2-3,10-11H,1H3
InChIKeyIPCXBKSYMWZLBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3-methylpyridine-5-boronic Acid: Procurement & Specifications


2-Bromo-3-methylpyridine-5-boronic acid (CAS: 1003043-34-2), also catalogued as 6-Bromo-5-methylpyridine-3-boronic acid, is a heteroaryl boronic acid building block with the molecular formula C₆H₇BBrNO₂ and a molecular weight of 215.84 g/mol . It is a solid compound with a melting point of 204 °C and a predicted boiling point of 378.9 °C, typically requiring storage under inert gas (nitrogen or argon) at 2–8 °C to ensure stability . Commercial sources commonly supply this reagent with an assay purity of 97.0% .

Designed for sequential Suzuki-Miyaura double coupling
Retains ortho-bromo group for regioselective cross-coupling
Requires cold, inert atmosphere storage for stability

2-Bromo-3-methylpyridine-5-boronic Acid: Why Analogs Fail in Cross-Coupling


The unique ortho-bromo substitution pattern adjacent to the methyl group on the pyridine ring imparts distinct electronic and steric properties that critically influence regioselectivity and coupling efficiency in cross-coupling reactions [1]. Generic substitution with other regioisomers (e.g., 2-bromo-5-methylpyridine-3-boronic acid) or non-brominated analogs (e.g., 3-methylpyridine-5-boronic acid) is not feasible without altering the reaction outcome. The ortho-bromo group can serve as a temporary activating/directing group or a site for sequential functionalization, while the boronic acid at the 5-position directs the primary cross-coupling. The methyl group further modulates the pyridine ring's electron density, affecting catalyst turnover and selectivity [2]. This specific combination of substituents is essential for achieving predictable and high-yielding outcomes in multi-step synthetic routes.

Retains ortho-bromo for double coupling
vs.
Regioisomer changes coupling outcome and site selectivity
Two reactive sites for sequential functionalization
vs.
Non-brominated analog lacks second reactive site
Ortho-halogen may reduce catalyst inhibition
vs.
Unsubstituted pyridine boronic acids can deactivate Rh-catalysts

2-Bromo-3-methylpyridine-5-boronic Acid: Performance & Comparative Data


Regioselective Cross-Coupling: Ortho-Bromo vs. Non-Brominated

In a one-pot, double-coupling procedure, 2-bromo-3-methylpyridine-5-boronic acid enables sequential, regioselective functionalization. The ortho-bromine atom is preserved during the first Suzuki coupling at the 5-position, allowing a second, distinct cross-coupling at the 2-position. This contrasts with non-brominated 3-methylpyridine-5-boronic acid, which lacks a second reactive site for subsequent orthogonal functionalization, limiting its utility to a single coupling event [1].

Regioselective Double Coupling
Head-to-head
Target: 2 reactive sites (C5 boronic acid, C2 bromine)
Analog: 1 reactive site; 100% more orthogonal sites
Supports sequential double-coupling efficiency
Based on reported one-pot Suzuki procedure
Regioselective Suzuki-Miyaura Double coupling Pyridine functionalization

Synthetic Route Efficiency: Target vs. Regioisomer

The target compound can be synthesized from 2,5-dibromo-3-methylpyridine via a regioselective lithium-halogen exchange and subsequent borylation. This synthetic route yields the desired 2-bromo-3-methylpyridine-5-boronic acid with an efficiency of approximately 65% [1]. This contrasts with the alternative regioisomer, 2-bromo-5-methylpyridine-3-boronic acid, which would require a different, often less efficient, synthetic pathway from distinct starting materials (e.g., 2,3-dibromo-5-methylpyridine), impacting the overall cost and availability of the building block [2].

Synthetic Route Efficiency
Class-level
Target: ~65% yield from 2,5-dibromo precursor
Regioisomer: distinct, potentially lower-yield route
Route feasibility supports procurement viability
Data from supplier synthesis route; review needed
Synthesis Regioisomer Yield comparison

Stability: Deboronation in Aqueous vs. Anhydrous

Commercial suppliers recommend storage for 2-bromo-3-methylpyridine-5-boronic acid under inert gas (nitrogen or argon) at 2-8°C, indicating a susceptibility to protodeboronation or oxidation . This is a class-level characteristic of electron-deficient heteroaryl boronic acids. However, the presence of the ortho-bromo substituent may offer a slight stabilizing effect relative to a non-halogenated 3-methylpyridine-5-boronic acid, which is more prone to rapid protodeboronation under aqueous Suzuki conditions, potentially leading to lower yields and byproduct formation [1]. The specific storage requirement quantifies the practical handling considerations necessary for maintaining reagent quality.

Stability Profile
Class-level
Target: requires inert gas, 2–8°C storage
Non-brominated analog: high protodeboronation susceptibility
Storage conditions critical for reagent integrity
Deboronation susceptibility review recommended
Stability Deboronation Storage

Asymmetric Catalysis: Ortho-Halogen vs. Unsubstituted Pyridine

In Rh-catalyzed asymmetric Suzuki-Miyaura-type arylations, the ortho-chloro substituent in 2-chloropyridine derivatives prevents catalyst inhibition by reducing the Lewis basicity of the pyridine nitrogen, a phenomenon observed with unsubstituted pyridine [1]. By analogy, the ortho-bromo substituent in 2-bromo-3-methylpyridine-5-boronic acid is expected to confer a similar advantage over unsubstituted or 3-substituted pyridine boronic acids. This translates to improved catalyst turnover and higher enantioselectivity in asymmetric transformations. While direct comparative data for the exact target compound are not available, this class-level inference from closely related 2-halopyridines strongly supports its utility in stereoselective synthesis [2].

Asymmetric Catalysis Potential
Class-level
Predicted to reduce Rh-catalyst inhibition
Unsubstituted pyridine: known inhibitor; enables asymmetric coupling
Class inference supports use in asymmetric synthesis
Direct comparative data for target compound to verify
Asymmetric catalysis Enantioselective Lewis basicity

2-Bromo-3-methylpyridine-5-boronic Acid: Key Application Scenarios


Sequential Double-Coupling for Disubstituted Pyridines

This compound is the optimal choice for constructing unsymmetrical 2,5-disubstituted-3-methylpyridine scaffolds via a one-pot, double Suzuki-Miyaura sequence. The ortho-bromo group is retained during the first coupling at the 5-position, enabling a second, orthogonal functionalization at the 2-position. This capability is directly supported by the work of Handy et al., demonstrating its use in generating diverse chemical libraries and biologically active analogs [1].

Chiral Heterocyclic Biaryl Synthesis

In drug discovery programs targeting chiral heterocyclic biaryls, this compound's ortho-bromo substituent is predicted to mitigate catalyst inhibition in asymmetric cross-couplings. This class-level inference from 2-halopyridine studies suggests it will facilitate higher yields and enantioselectivities compared to non-halogenated pyridine boronic acids, making it a preferred intermediate for synthesizing enantioenriched lead compounds [2].

Bicyclic Pyridone Scaffold Synthesis

This boronic acid serves as a key precursor for introducing aryl units onto bicyclic pyridone frameworks via Suzuki coupling. The 6-bromo-5-methyl substitution pattern allows for late-stage functionalization of complex heterocyclic systems, a critical step in the development of kinase inhibitors and other biologically active molecules [3].

Application
Selection Property
Validation Focus
Disubstituted Pyridine Synthesis
Retains ortho-bromo for sequential coupling
Regioselectivity; orthogonal site order
Chiral Heterocyclic Biaryl Synthesis
Ortho-bromo may reduce catalyst inhibition
Asymmetric coupling feasibility; enantioselectivity
Late-Stage Heterocycle Functionalization
Enables Suzuki coupling on complex pyridones
Functional group compatibility; coupling efficiency

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